molecular formula C22H23N3O B14979790 N-[4-(dimethylamino)benzyl]-2-methyl-N-(pyridin-2-yl)benzamide

N-[4-(dimethylamino)benzyl]-2-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B14979790
M. Wt: 345.4 g/mol
InChI Key: YKMSUPDQBMNHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with 2-methylpyridine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The final step involves the acylation of the amine with benzoyl chloride to produce the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The dimethylamino group and the pyridine ring play crucial roles in binding to target proteins or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE: shares structural similarities with other benzamide derivatives such as:

Uniqueness

The presence of both the dimethylamino group and the pyridine ring in N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE distinguishes it from other benzamide derivatives

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H23N3O/c1-17-8-4-5-9-20(17)22(26)25(21-10-6-7-15-23-21)16-18-11-13-19(14-12-18)24(2)3/h4-15H,16H2,1-3H3

InChI Key

YKMSUPDQBMNHEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.